(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione features a pyrimidine-2,4,6-trione core substituted with a conjugated (E)-ethylidene-benzo[d]thiazolylidene moiety. This structure confers unique electronic and steric properties, including extended π-conjugation and sulfur-mediated lipophilicity. Such attributes are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems .
Properties
IUPAC Name |
(5E)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-11-6-4-5-7-12(11)23-13(19)9-8-10-14(20)17-16(22)18(2)15(10)21/h4-9H,3H2,1-2H3,(H,17,20,22)/b10-8+,13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASOLVSSCIEMS-IAQVKYGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)NC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)NC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 423.51 g/mol
Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The thiazole moiety in this compound suggests potential inhibition of certain enzymes involved in metabolic pathways.
Anticancer Activity
Studies have shown that derivatives of pyrimidine and thiazole exhibit significant anticancer properties. For instance:
- Case Study : A related thiazole compound demonstrated cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties:
- Research Finding : A study indicated that thiazole-based compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammatory diseases are often linked to oxidative stress and cytokine release. Compounds similar to this compound have been evaluated for their anti-inflammatory properties:
- Case Study : In vitro studies revealed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as anticancer agents. For instance, derivatives containing the benzothiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Its structure suggests that it could exhibit activity against a range of microorganisms, including bacteria and fungi. Preliminary studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Condensation Reactions : The initial step often includes the condensation of appropriate benzothiazole derivatives with pyrimidine precursors under acidic or basic conditions.
- Purification : The crude product is purified through recrystallization or chromatography to obtain a high-purity final product.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Industrial Production Methods
For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature and solvent choice is crucial for scalability.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole-pyrimidine hybrids demonstrated significant cytotoxicity against MCF-7 cells. The compound was found to induce apoptosis through mitochondrial pathways and inhibited key proteins involved in cell cycle progression.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to five pyrimidine-2,4,6-trione derivatives with varying substituents (Table 1). Key differences include:
Table 1: Structural Comparison of Pyrimidine-2,4,6-trione Derivatives
- Electronic Effects : The benzo[d]thiazolylidene group in the target compound introduces sulfur’s electron-withdrawing character, enhancing conjugation and polarizability compared to indole (electron-rich, ) or chromene (oxygen-containing, ).
- Lipophilicity : The ethyl and methyl groups on the thiazole and pyrimidine cores increase hydrophobicity relative to fluorophenyl or chlorophenyl analogs .
Physicochemical Properties
Table 2: Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
A multi-step approach is typically employed, starting with the condensation of 3-ethylbenzo[d]thiazol-2(3H)-ylidene precursors with pyrimidine trione derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for imine formation .
- Catalyst use : Acidic or basic catalysts (e.g., piperidine) can accelerate tautomerization and cyclization .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side reactions . Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (deviation <0.4% for C, H, N) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies C=O (1650–1750 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches, confirming the pyrimidine trione and thiazole moieties .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₃) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar triones) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational methods are effective for studying tautomerism and electronic properties?
- Density Functional Theory (DFT) : Optimizes geometry and calculates tautomeric energy differences (e.g., thione-thiol equilibria) using B3LYP/6-31G(d) basis sets .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict reactive sites for electrophilic/nucleophilic attacks .
- TD-DFT : Simulates UV-Vis spectra to correlate experimental λₘₐₓ with theoretical transitions .
Q. How can contradictions in NMR data due to dynamic tautomerism be resolved?
- Variable-temperature NMR : Conduct experiments at 25–100°C to observe coalescence of proton signals, indicating tautomeric exchange rates .
- X-ray crystallography : Provides static solid-state structure data to compare with solution-phase NMR results .
Q. What experimental designs are recommended for evaluating biological activity (e.g., kinase inhibition)?
- Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2); prioritize poses with binding energies <−7.0 kcal/mol .
- In vitro assays :
- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assays .
- Antimicrobial activity : Test MIC values against Gram-positive/negative strains using broth microdilution .
Q. How can researchers address solubility challenges in pharmacological studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or ester groups at the pyrimidine trione’s hydroxyl positions to improve bioavailability .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform, DMF) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
Q. How to design a robust experimental workflow for reproducibility?
- Control experiments : Include blank reactions (without catalysts) and internal standards (e.g., anthracene for HPLC) .
- Data documentation : Record reaction parameters (time, temperature, solvent ratios) in electronic lab notebooks for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
